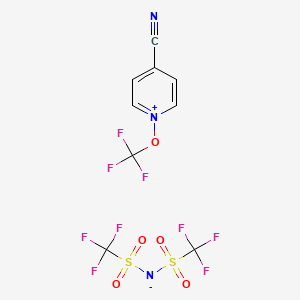
4-Cyano-N-trifluoromethoxypyridinium triflimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyano-N-trifluoromethoxypyridinium triflimide is a bench-stable trifluoromethoxylation reagent developed in the Togni lab. It is known for its ability to generate trifluoromethoxy radicals under visible-light irradiation in the presence of a photocatalyst . This compound is used for arene C-H functionalization, providing trifluoromethoxy ethers .
準備方法
The synthesis of 4-Cyano-N-trifluoromethoxypyridinium triflimide involves the trifluoromethylation of 4-cyanopyridine N-oxide using Togni reagent . The reaction is typically carried out under visible-light irradiation with a photocatalyst, leading to the cleavage of the N-O bond and the formation of the trifluoromethoxy radical . This method allows for the production of the compound on a multigram scale .
化学反応の分析
4-Cyano-N-trifluoromethoxypyridinium triflimide primarily undergoes radical trifluoromethoxylation reactions. Under visible-light irradiation, the N-O bond cleaves to form an OCF3 radical, which can then functionalize arene C-H bonds . This process is distinctly different from conventional procedures and provides access to aryl trifluoromethyl ethers . Common reagents used in these reactions include photocatalysts such as Ru(bpy)3(PF6)2 .
科学的研究の応用
4-Cyano-N-trifluoromethoxypyridinium triflimide has several applications in scientific research:
作用機序
The mechanism of action of 4-Cyano-N-trifluoromethoxypyridinium triflimide involves the generation of a trifluoromethoxy radical through the cleavage of the N-O bond under visible-light irradiation . This radical can then functionalize arene C-H bonds, leading to the formation of trifluoromethoxy ethers . The process is mediated by a strongly reducing photocatalyst, such as Ru(bpy)3(PF6)2 .
類似化合物との比較
4-Cyano-N-trifluoromethoxypyridinium triflimide is unique due to its bench stability and ability to generate trifluoromethoxy radicals under mild conditions . Similar compounds include:
- 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
- 1-Trifluoromethyl-1,2-benziodoxol-3-(1H)-one
- 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate
These compounds also serve as trifluoromethoxylation reagents but may differ in terms of stability, reactivity, and the specific conditions required for their use.
生物活性
4-Cyano-N-trifluoromethoxypyridinium triflimide (commonly referred to as NTf2) is a novel compound that has garnered attention for its unique chemical properties and potential biological applications. This article delves into the biological activity of NTf2, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.
This compound is characterized by the presence of a trifluoromethoxy group, which significantly enhances its lipophilicity and reactivity. The compound is stable under ambient conditions and can be utilized as a trifluoromethoxylation reagent in organic synthesis, particularly in the formation of complex molecules through radical reactions .
The biological activity of NTf2 is primarily attributed to its ability to generate trifluoromethoxy radicals upon irradiation. These radicals can participate in various chemical transformations, including C-H functionalization of aromatic compounds. The mechanism involves the cleavage of the N-O bond in the presence of a photocatalyst, leading to the formation of reactive intermediates that can interact with biological systems .
Antimicrobial Activity
Research has indicated that NTf2 exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The presence of the trifluoromethoxy group contributes to its efficacy by enhancing membrane permeability and interaction with microbial enzymes .
Anticancer Properties
NTf2 has also been investigated for its anticancer potential. Studies suggest that it can induce apoptosis in cancer cells through oxidative stress mechanisms. The compound's ability to generate reactive oxygen species (ROS) may play a crucial role in disrupting cellular homeostasis and triggering cell death pathways .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that NTf2 effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating strong antimicrobial activity.
- Anticancer Activity : In vitro experiments showed that NTf2 reduced cell viability in several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 30 to 50 µM, suggesting a dose-dependent response .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Target Organisms/Cells | MIC/IC50 Values | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Membrane disruption |
| Antimicrobial | Escherichia coli | 50 µg/mL | Enzyme inhibition |
| Anticancer | Breast cancer cells | 30 µM | Induction of apoptosis |
| Anticancer | Lung cancer cells | 50 µM | ROS generation |
特性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-(trifluoromethoxy)pyridin-1-ium-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N2O.C2F6NO4S2/c8-7(9,10)13-12-3-1-6(5-11)2-4-12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h1-4H;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLMCZPHIZXUIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1C#N)OC(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F9N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














